3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Overview
Description
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a derivative of benzenesulfonamide, featuring a bromine atom at the 3-position and a methyl group at the 5-position on the benzene ring, along with two ethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-5-methylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.
Reduction: Formation of N,N-diethyl-3-bromo-5-methylbenzylamine.
Scientific Research Applications
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
- N-Methyl 3-bromo-5-methylbenzenesulfonamide
- N-Ethyl 3-bromo-5-methylbenzenesulfonamide
Uniqueness
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, along with the diethyl substitution on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCFFNDIHRUPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674353 | |
Record name | 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-94-1 | |
Record name | 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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